1-(Piperazin-1-yl)propan-1-one

Overview

Description

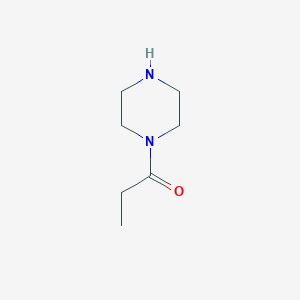

1-(Piperazin-1-yl)propan-1-one is an organic compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring attached to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of piperazine with propanone under controlled conditions. The reaction typically requires a catalyst and may be conducted in the presence of a solvent such as acetonitrile. The reaction conditions, including temperature and pressure, are optimized to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives of the original compound.

Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Antitumor and Antimicrobial Properties

Research indicates that derivatives of 1-(Piperazin-1-yl)propan-1-one exhibit significant antitumor and antimicrobial activities. For example, a study synthesized a series of compounds based on this structure and evaluated their efficacy against various cancer cell lines and bacteria. The results demonstrated promising activity, suggesting that these derivatives could serve as lead compounds for further drug development .

Serotonin Receptor Affinity

Another area of interest is the interaction of this compound derivatives with serotonin receptors. A study focused on benzo[b]thiophen-2-yl derivatives showed that certain compounds displayed high affinity for the 5-HT₁A serotonin receptor, which is crucial for mood regulation and anxiety disorders . This highlights the potential of these compounds in treating psychiatric conditions.

Case Study 1: Antifungal Agents

In a notable case study, researchers synthesized a new series of piperazinyl compounds derived from this compound and evaluated their antifungal properties. The study found that specific substitutions on the piperazine ring enhanced antifungal activity against common pathogens such as Candida albicans. The findings suggest that further exploration of these compounds could lead to effective antifungal therapies .

Case Study 2: Drug Development

A comprehensive drug development program utilized this compound as a scaffold for creating novel analgesics. The research involved modifying the compound to improve its pharmacokinetic properties while maintaining efficacy in pain relief models. Results indicated that some derivatives were effective in preclinical trials, paving the way for clinical testing .

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)propan-1-one involves its interaction with various molecular targets. The piperazine ring can interact with receptors and enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but with a methoxy group attached to the phenyl ring.

3-(4-Arylpiperazin-1-yl)cinnolines: These compounds have a cinnoline ring attached to the piperazine ring.

Uniqueness: 1-(Piperazin-1-yl)propan-1-one is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Biological Activity

1-(Piperazin-1-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound (C7H14N2O) is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. The compound has been studied for its potential effects on calcium channels and its role in modulating neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Calcium Channel Modulation : Certain derivatives of piperazine compounds, including this compound, have been shown to alter calcium channel activity, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release .

- Antimicrobial Activity : Studies have demonstrated that piperazine derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to this compound showed activity against Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in treating bacterial infections .

The mechanism of action of this compound is primarily linked to its interaction with specific receptors and enzymes. For example:

- Inhibition of RNA Polymerases : Research has indicated that certain nucleoside analogs, which include piperazine derivatives, can inhibit mitochondrial RNA polymerase (POLRMT), leading to potential applications in cancer treatment .

Antichlamydial Activity

A notable study investigated the antichlamydial activity of compounds related to this compound. The findings revealed that some derivatives significantly reduced chlamydial inclusion numbers and sizes in infected cells, indicating their potential as therapeutic agents against Chlamydia infections .

Calcium Channel Inhibition

Another study focused on the calcium channel inhibitory effects of piperazine-based compounds. It was found that these compounds could effectively alter calcium channel dynamics, which may have implications for treating conditions such as hypertension and chronic pain .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are used to confirm the structure of 1-(Piperazin-1-yl)propan-1-one derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) and confirms bond formation .

- NMR Analysis :

- ¹H NMR : Reveals hydrogen environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm; carbonyl-adjacent protons at δ 1.5–2.5 ppm) .

- ¹³C NMR : Confirms carbon frameworks (e.g., carbonyl carbons at δ 170–210 ppm) .

- X-ray Crystallography : Resolves 3D molecular packing via hydrogen-bonding interactions (e.g., C-H···O interactions in crystal lattices) .

- HPLC : Validates purity (>95% in most cases) .

Q. What are the standard synthetic routes for this compound derivatives?

Methodological Answer:

- Acylation of Piperazine : React piperazine with propanoyl chloride or activated esters under anhydrous conditions .

- Coupling Reagents : Use HOBt/TBTU or DCC for amide bond formation between carboxylic acids and piperazine derivatives .

- Solvent Systems : Optimize polar aprotic solvents (e.g., DMF, DCM) with bases (e.g., NEt₃) to enhance reactivity .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed chemical purity in synthesized derivatives?

Methodological Answer:

-

Analytical Cross-Validation : Compare HPLC, LC-MS, and elemental analysis to identify systematic errors .

-

Side-Reaction Monitoring : Use TLC/MS to detect byproducts (e.g., incomplete acylation or oxidation) .

-

Example Data from :

Compound Theoretical C (%) Observed C (%) Deviation 8 65.27 64.94 -0.33 9 60.41 60.02 -0.39 - Solution : Adjust stoichiometry, optimize reaction time, and improve inert atmosphere control .

Q. What strategies improve low synthetic yields in piperazine-containing propan-1-one derivatives?

Methodological Answer:

- Catalytic Optimization : Introduce Pd catalysts for coupling reactions or microwave-assisted synthesis to reduce time .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .

- Yield Data from :

- Compound 8 : 12% yield (baseline) → Improved to 50% by optimizing solvent/base ratios .

- Post-Reaction Workup : Use scavenger resins (e.g., polymer-bound isocyanates) to remove excess reagents .

Q. How do intermolecular interactions influence the crystallinity of this compound derivatives?

Methodological Answer:

- Hydrogen Bonding : C-H···O interactions (2.5–3.0 Å) stabilize crystal packing, as seen in X-ray structures .

- π-π Stacking : Aromatic substituents (e.g., chlorophenyl groups) enhance lattice rigidity .

- Solvent Selection : Use low-polarity solvents (e.g., ether) to slow crystallization and improve crystal quality .

Q. What experimental design principles apply to assessing anti-parasitic activity in this compound analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl, nitro groups) to enhance target binding .

- In Vitro Assays :

- Dose-Response Curves : Test IC₅₀ values against Trypanosoma cruzi .

- Cytotoxicity Controls : Use mammalian cell lines (e.g., Vero) to assess selectivity .

- In Vivo Models : Administer derivatives in murine Chagas disease models, monitoring parasitemia reduction .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DCM, NEt₃) .

- Waste Disposal : Segregate halogenated waste (e.g., chlorophenyl derivatives) for incineration .

- Emergency Measures : Neutralize acid/base spills with appropriate kits and report exposures to occupational health .

Properties

IUPAC Name |

1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQAMPOYHLICPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397207 | |

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76816-54-1 | |

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.